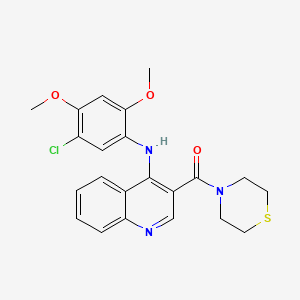
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives involves chemical modification of the quinoline nucleus, which is one of the common approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . The antimicrobial activity of quinoline derivatives depends on this substitution rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The development of synthetic routes for related compounds demonstrates the scientific interest in exploring their potential applications. For instance, the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative indicates the exploration of novel compounds for potential pharmaceutical applications, highlighting the importance of synthetic chemistry in drug discovery (Kitson et al., 2010). Such methodologies are critical for creating labeled compounds for biological studies, including pharmacokinetics and drug metabolism.
Potential Biological Activities
Quinoline derivatives have been extensively studied for their biological activities. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity underscores the therapeutic potential of quinoline derivatives in cancer treatment (Boschelli et al., 2001). Such compounds can inhibit kinase activity and Src-mediated cell proliferation, indicating their potential as anticancer agents.
Additionally, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline for formal total syntheses of various alkaloids (Roberts et al., 1997) illustrates the interest in quinoline derivatives for synthesizing natural products with potential pharmacological activities.
Drug Design and Development
The exploration of quinoline derivatives for antimalarial activity (Lutz & Sanders, 1976) and as potential PET agents for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017) further demonstrate the diverse applications of quinoline derivatives in medicinal research. These studies underscore the role of such compounds in addressing various health conditions, from infectious diseases to neurodegenerative disorders.
Wirkmechanismus
Zukünftige Richtungen
Quinoline derivatives have a wide range of applications and are the subject of ongoing research . Future directions may include the development of new molecules containing this nucleus, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-28-19-12-20(29-2)18(11-16(19)23)25-21-14-5-3-4-6-17(14)24-13-15(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKUNHQWNOBZDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)

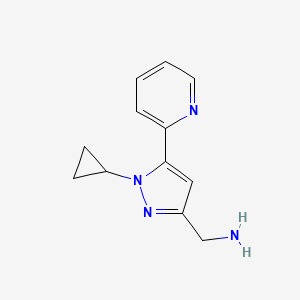
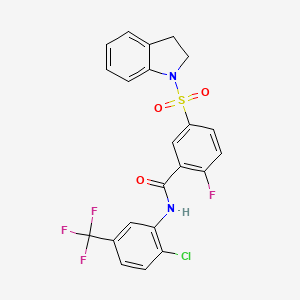
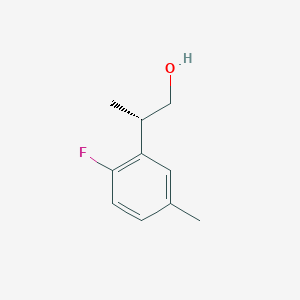
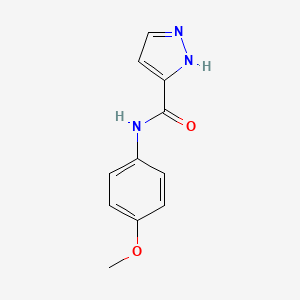
![1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2393274.png)
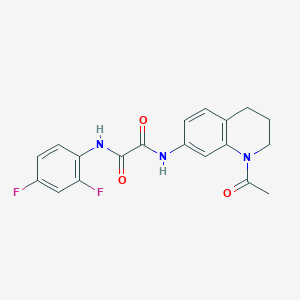
![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2393276.png)
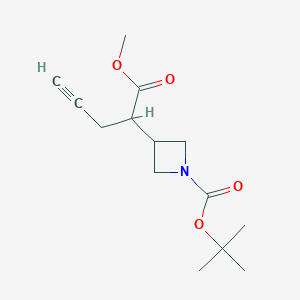
![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393278.png)
![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)